δ1-Imipenem
Description
Evolution of β-Lactam Antibiotics and the Emergence of Carbapenems
The β-lactam antibiotics, a cornerstone of modern medicine, are a broad class of antimicrobial agents characterized by the presence of a highly reactive β-lactam ring in their molecular structure. frontiersin.orgnih.gov This class includes well-known groups such as penicillins, cephalosporins, and monobactams. frontiersin.org Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. nih.gov The disruption of this process leads to a compromised cell wall, ultimately causing bacterial cell lysis and death. microbiologyresearch.org
Since their introduction, the extensive use of β-lactam antibiotics has led to the evolution of bacterial resistance mechanisms. frontiersin.org The most significant of these is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic molecule. oup.com The proliferation of bacteria producing these enzymes, including extended-spectrum β-lactamases (ESBLs), has posed a significant threat to the efficacy of penicillins and cephalosporins. frontiersin.org
In response to this growing resistance, the carbapenems were developed. oup.com Discovered in the 1970s, carbapenems are a potent class of β-lactam antibiotics with the broadest spectrum of antibacterial activity among all β-lactam agents. nih.govasm.org They are distinguished by a carbapenem (B1253116) nucleus, where a carbon atom replaces the sulfur atom at the C-1 position of the fused ring system, and a double bond exists between C-2 and C-3. nih.govtaylorandfrancis.com This unique structure, particularly the trans-configuration of the hydroxyethyl (B10761427) side chain at C-6, confers remarkable stability against hydrolysis by most bacterial serine-β-lactamases. microbiologyresearch.org Consequently, carbapenems are often effective against pathogens that have acquired resistance to other β-lactams. nih.gov
Historical Context of Imipenem (B608078) Discovery from Thienamycin (B194209) Derivatives
The history of carbapenems begins with the discovery of thienamycin in 1976. taylorandfrancis.comwikipedia.org Isolated from the fermentation broths of the soil bacterium Streptomyces cattleya, thienamycin was the first naturally occurring carbapenem antibiotic identified. wikipedia.orgclockss.org It exhibited exceptional potency and a remarkably broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. clockss.orgnih.gov
Despite its potent antimicrobial properties, thienamycin had a major drawback: it was inherently unstable in aqueous solutions, both in concentrated form and in dilute preparations. wikipedia.orgwikipedia.orgnih.gov This chemical instability made it unsuitable for clinical development. nih.gov The challenge spurred a significant research effort at Merck, Sharp and Dohme Research Laboratories to synthesize a more stable derivative that retained the powerful antibacterial action of the parent compound. taylorandfrancis.comnih.gov
This research culminated in the creation of N-formimidoyl thienamycin, a crystalline derivative that was significantly more stable than thienamycin. nih.govnih.gov This compound was named imipenem. nih.gov Patented in 1975 and approved for medical use in 1985, imipenem overcame the stability issues of its natural precursor. wikipedia.org However, a new challenge emerged during its development; imipenem was found to be extensively metabolized and inactivated in the kidneys by a brush border dipeptidase enzyme, dehydropeptidase-I (DHP-I). nih.govnih.govnih.gov This rapid degradation led to low urinary concentrations of the active drug. nih.gov To resolve this metabolic instability, a specific DHP-I inhibitor, cilastatin (B194054), was developed to be co-administered with imipenem. taylorandfrancis.comnih.gov The combination of imipenem and cilastatin prevents the renal metabolism of imipenem, ensuring that therapeutically effective levels of the antibiotic are achieved. nih.govfda.gov
Chemical Classification and Structural Uniqueness of Imipenem within Carbapenems
Imipenem is a semi-synthetic antibiotic classified within the carbapenem subgroup of β-lactams. drugbank.comnih.gov Its core structure is the carbapenem ring system, which is a 4:5 fused bicyclic structure composed of a β-lactam ring fused to a five-membered ring that is unsaturated and contains a carbon atom instead of a sulfur atom. microbiologyresearch.org
Several structural features distinguish imipenem and contribute to its biological activity and stability profile:
β-Lactam Ring : Like all β-lactams, this four-membered ring is the pharmacophore responsible for inhibiting bacterial cell wall synthesis. ontosight.ai
Hydroxyethyl Side Chain : The (R)-1-hydroxyethyl group at the C-6 position in a trans-configuration is crucial for the broad-spectrum activity and, importantly, confers stability against many β-lactamase enzymes. nih.govmicrobiologyresearch.org
C-2 Side Chain : Imipenem possesses a thioether side chain with a formimidoyl group, specifically a {2-[(iminomethyl)amino]ethyl}thio group. wikipedia.org This N-formimidoyl modification of the original cysteamine (B1669678) side chain of thienamycin significantly enhances the chemical stability of the molecule in solution. taylorandfrancis.com
Compared to other carbapenems, imipenem has a unique structural profile. For instance, unlike meropenem (B701), imipenem lacks a methyl group at the 1β position of the carbapenem core. microbiologyresearch.orgnih.gov This 1β-methyl substituent, present in meropenem and doripenem, provides intrinsic stability against the human renal enzyme DHP-I, negating the need for a co-administered inhibitor. microbiologyresearch.orgtaylorandfrancis.com Ertapenem features a different C-2 side chain containing a benzoic acid moiety, which contributes to its distinct spectrum of activity. asm.org
The mechanism of imipenem's bactericidal action is the inhibition of cell wall synthesis through high-affinity binding to multiple penicillin-binding proteins (PBPs). nih.govfda.gov In Escherichia coli, it shows the highest affinity for PBP-2, PBP-1a, and PBP-1b. drugbank.comnih.gov
Table 1: Structural Comparison of Key Carbapenems
| Compound | C-1 Substituent | C-2 Side Chain | Stability to DHP-I |
|---|---|---|---|
| Thienamycin | -H | Cysteamine | Susceptible |
| δ1-Imipenem | -H | N-formimidoyl thioether | Susceptible |
| Meropenem | β-Methyl | Dimethylcarbamoyl-pyrrolidine thioether | Stable |
| Ertapenem | β-Methyl | m-Carboxyphenyl-pyrrolidine thioether | Stable |
| Doripenem | β-Methyl | Sulfamoylaminomethyl-pyrrolidine thioether | Stable |
Properties
Molecular Formula |
C₁₂H₁₇N₃O₄S |
|---|---|
Molecular Weight |
299.35 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Imipenem
Total Synthesis Pathways of Imipenem (B608078) and Key Intermediates
The total synthesis of imipenem is a complex undertaking that has been the subject of extensive research, leading to the development of various synthetic routes. These pathways often converge on the construction of the characteristic carbapenem (B1253116) core structure, a fused bicyclic system composed of a β-lactam ring and a five-membered pyrroline (B1223166) ring.
Novel Synthetic Routes and Process Optimization
Continuous research has led to the development of more efficient and novel synthetic routes for imipenem and its key intermediates. For instance, new methods for the preparation of the crucial intermediate 4-acetoxyazetidinone (4AA) have been developed, starting from readily available precursors like L-threonine. wipo.int One patented method involves the epoxidation of L-threonine, followed by a coupling reaction, cyclization, and subsequent oxidation and ozonation to yield 4AA. wipo.int Another approach starts from methyl 6,6-dibromopenicillanate. researchgate.net
Process optimization is a key focus in the industrial synthesis of imipenem. This includes improving reaction yields, reducing the number of synthetic steps, and employing more cost-effective and environmentally benign reagents and conditions. An example of process optimization is the move from traditional batch hydrogenation for the removal of protecting groups to a semi-continuous flow process, which can reduce reaction times and improve safety. mdpi.com Furthermore, methods have been developed to simplify the purification of intermediates, such as the formation of a solid solvent clathrate compound of a thienamycin (B194209) ester intermediate, which can be directly used in the subsequent step without extensive purification. patsnap.com
Stereoselective Synthesis Approaches
The stereochemistry of imipenem is crucial for its biological activity. The molecule contains three contiguous chiral centers in its core structure. Therefore, stereoselective synthesis is paramount. Several strategies have been developed to control the stereochemistry during the synthesis.
One approach involves the use of chiral starting materials, such as L-threonine, to introduce the desired stereochemistry into the β-lactam ring. oup.com Asymmetric hydroformylation of 4-vinyl β-lactams using a zwitterionic rhodium catalyst has been shown to be a highly regio- and stereoselective method for introducing the C-1 methyl group precursor in the synthesis of 1-β-methylcarbapenems. acs.orgcore.ac.uk The choice of chiral ligands, such as (S,S)-BDPP, is critical for achieving the desired stereoselectivity. acs.org
Another powerful technique is the diastereoselective alkylation of a tin(II) enolate of an acyl imine derived from a chiral 3-substituted 5-acetoxypyrrolidin-2-one. rsc.org Aldol condensation of a magnesium enolate of a β-sulfoxide with acetaldehyde (B116499) has also been used for the stereospecific introduction of the 1-R-hydroxyethyl substituent at C-6 of the penam (B1241934) nucleus, a key stereocenter in imipenem. researchgate.netcore.ac.uk These methods allow for the precise construction of the required stereoisomer.
Design and Synthesis of Imipenem Analogs and Derivatives
The development of imipenem spurred further research into the synthesis of analogs and derivatives with improved properties, such as enhanced stability against renal dehydropeptidase-I (DHP-I) and a broader spectrum of activity.
Strategies for Structural Modification at Key Positions
Structural modifications of the imipenem scaffold have primarily focused on two key positions: the C-1 position of the carbapenem nucleus and the C-2 side chain.
The introduction of a methyl group at the C-1β position led to the development of 1-β-methylcarbapenems, such as meropenem (B701). nih.govnih.govacs.org This modification significantly enhances the stability of the molecule to hydrolysis by DHP-I, obviating the need for co-administration with a DHP-I inhibitor like cilastatin (B194054). oup.comnih.gov The synthesis of these analogs often involves the stereoselective introduction of the methyl group at an early stage, for example, through the aldol-type condensation of a β-lactam enolate with a metallic enolate. cdnsciencepub.com
The C-2 side chain has been a major site for modification to modulate the antibacterial spectrum and pharmacokinetic properties. acs.orgclockss.org A wide variety of thio-substituents have been introduced at this position, replacing the original cysteamine (B1669678) side chain of thienamycin. These include various heterocyclic thio groups and modified pyrrolidine (B122466) rings. nih.govclockss.org For example, a series of 1-β-methylcarbapenems with a 5'-substituted-N-methylpyrrolidin-3'-ylthio group at the C-2 position have been synthesized and shown to have enhanced stability to DHP-I. nih.gov The synthesis of these analogs typically involves the coupling of the corresponding thiol with a reactive carbapenem intermediate, such as an enol phosphate. acs.org
Table 2: Examples of Imipenem Analogs with C-2 Side Chain Modifications
| Analog Type | C-2 Side Chain Moiety | Key Synthetic Step | Reference |
| Meropenem | (2S,4S)-2-(Dimethylaminocarbonyl)pyrrolidin-4-ylthio | Condensation of MAP with cis-pNZ protected side chain | mdpi.com |
| Ertapenem | 3-(p-Nitrobenzyl-m-aminobenzoyl)pyrrolidin-4-ylthio derivative | Condensation of side chain with enol phosphate | researchgate.net |
| 1-β-Methylcarbapenem | 5'-Substituted-N-methylpyrrolidin-3'-ylthio | Coupling of thiol with carbapenem intermediate | nih.gov |
| Thienamycin Analog | Phenylthiocarbonylmethyl | Thiol exchange from S-phenyl thioester intermediate | oup.com |
Chemical Reactivity and Stability Considerations in Synthesis
The synthesis of imipenem and its analogs is fraught with challenges related to the chemical reactivity and stability of the carbapenem core. The β-lactam ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions. researchgate.netnih.gov The instability of the parent compound, thienamycin, is due to the intermolecular reaction between the primary amine of the C-2 side chain of one molecule and the β-lactam ring of another. fraserlab.com The N-formimidoyl group of imipenem is more basic and exists in a protonated state at physiological pH, which prevents this self-condensation. oup.com
In the synthesis of analogs, particularly those with different C-2 side chains, the stability of the final compound and its intermediates must be carefully considered. For instance, the degradation of imipenem in aqueous solution can lead to the formation of dimers and other degradation products resulting from the cleavage of the β-lactam ring. nih.govnih.gov The stability of imipenem solutions is also affected by temperature and concentration. nih.gov
During the synthesis, the choice of reaction conditions, especially for the deprotection steps, is critical to avoid degradation of the final product. For example, the catalytic hydrogenation used to remove pNB and pNZ protecting groups must be carefully controlled to prevent side reactions. mdpi.com The development of analogs with enhanced chemical stability, such as the 1-β-methylcarbapenems, has been a major focus of research to overcome the inherent instability of the carbapenem nucleus. nih.gov
Molecular Mechanisms of Action of Imipenem
Interaction with Penicillin-Binding Proteins (PBPs)
The primary mode of action for imipenem (B608078), like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs). drugbank.compatsnap.comwikipedia.org These enzymes are crucial for the cross-linking of peptidoglycan, a vital component that provides structural integrity to the bacterial cell wall. patsnap.com
Specificity and Affinity for Distinct PBP Subtypes (e.g., PBP-2, PBP-1a, PBP-1b)
Imipenem exhibits a strong binding affinity for a range of PBPs, a key factor in its broad spectrum of activity. drugbank.comnih.gov In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a particularly high affinity for PBP-2, PBP-1a, and PBP-1b. drugbank.comnih.gov Studies have shown that PBP-2 is a primary target for imipenem in E. coli. nih.gov Similarly, in Staphylococcus aureus, imipenem shows high affinity for PBP-1, PBP-2, and PBP-4. nih.gov The binding to multiple PBP targets contributes to its potent bactericidal effect. drugbank.comnih.gov However, it displays a lower affinity for PBP-3, which is consistent with its limited effect on septum formation. nih.gov
In Klebsiella pneumoniae, carbapenems, including imipenem, bind to all PBPs, with PBP-2 and PBP-4 being the targets with the highest affinity. researchgate.net For Streptococcus pneumoniae, imipenem has a strong affinity for PBP-1a and PBP-2x. asm.org Research has also highlighted that alterations in PBPs, such as decreased expression of PBP-1a or reduced affinity of PBP-2 for imipenem, can contribute to resistance in bacteria like Proteus mirabilis. researchgate.net
| Bacterial Species | High Affinity PBPs | Low Affinity PBPs | Reference |
|---|---|---|---|
| Escherichia coli | PBP-2, PBP-1a, PBP-1b | PBP-3 | drugbank.comnih.govnih.govnih.gov |
| Pseudomonas aeruginosa | PBP-2, PBP-1a, PBP-1b | PBP-3 | drugbank.comnih.gov |
| Staphylococcus aureus | PBP-1, PBP-2, PBP-4 | - | nih.gov |
| Klebsiella pneumoniae | PBP-2, PBP-4 | - | researchgate.net |
| Streptococcus pneumoniae | PBP-1a, PBP-2x | - | asm.org |
Conformational Changes Induced in PBPs Upon Imipenem Binding
The binding of imipenem to PBPs induces conformational changes within the enzyme, although these are often localized to the active site. nih.govosti.gov Upon acylation by imipenem, structural studies of E. coli PBP 5 have revealed shifts in loops and strands surrounding the active site. nih.gov For instance, a loop containing the residue Arg248 can shift to form an electrostatic interaction with the carboxylate group of the bound imipenem. rcsb.org This is not a universal change across all β-lactams, indicating a degree of specificity in the induced conformational shifts. rcsb.org
In some PBPs, such as PBP4 and PBP5 from Enterococci, the binding of imipenem leads to modest increases in the thermal stability (melting temperature, Tm), suggesting a slight stabilization of the protein's conformation. nih.govosti.gov However, these changes are generally not extensive and are concentrated around the catalytic pocket. osti.gov The catalytic serine residue itself can also change conformation upon acylation by certain β-lactams, including imipenem. nih.gov
Molecular Mimicry of D-Ala-D-Ala Moiety
The efficacy of β-lactam antibiotics, including imipenem, stems from their ability to act as structural analogs of the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of the peptidoglycan precursor molecules. patsnap.comsemanticscholar.orgnih.govnih.gov This molecular mimicry allows imipenem to fit into the active site of PBPs. patsnap.com The strained β-lactam ring of imipenem is highly reactive and mimics the peptide bond that is normally cleaved by the PBP during the transpeptidation reaction. semanticscholar.orgnih.gov This structural similarity enables imipenem to bind to the active site of PBPs, leading to the inactivation of the enzyme. patsnap.comsemanticscholar.org
Inhibition of Peptidoglycan Transpeptidation and Cell Wall Biogenesis
By binding to and inactivating PBPs, imipenem effectively halts the transpeptidation step of peptidoglycan synthesis. drugbank.compatsnap.com This is the crucial cross-linking process that gives the bacterial cell wall its strength and rigidity. patsnap.com The inhibition of transpeptidase activities has been demonstrated for several PBPs, including PBP-1a, PBP-1b, and PBP-2 in E. coli. nih.gov The disruption of this process weakens the cell wall, rendering the bacterium susceptible to osmotic pressure, which ultimately leads to cell lysis and death. drugbank.compatsnap.com
Furthermore, imipenem has been shown to inhibit the D-alanine carboxypeptidase activities of PBP-4 and PBP-5. nih.gov Interestingly, imipenem can also inhibit L,D-transpeptidases (Ldts) in some bacteria, such as Enterococcus faecium, which provide an alternative pathway for peptidoglycan cross-linking. researchgate.netosu.edu This broad inhibitory action on different enzymes involved in cell wall biogenesis contributes to its potent antibacterial effect. nih.govresearchgate.netnih.gov
Formation and Dynamics of the Acyl-Enzyme Intermediate with PBPs
The interaction between imipenem and a PBP culminates in the formation of a stable acyl-enzyme intermediate. nih.govacs.org The process begins with the nucleophilic attack by a serine residue in the PBP active site on the carbonyl carbon of the β-lactam ring of imipenem. nih.govoup.com This reaction opens the β-lactam ring and forms a covalent bond between the imipenem molecule and the PBP, releasing the enzyme's normal substrate. nih.gov
Mechanisms of Bacterial Resistance to Imipenem: a Molecular Perspective
Enzymatic Hydrolysis by β-Lactamases
The inactivation of imipenem (B608078) is predominantly carried out by carbapenemases, a subset of β-lactamases capable of hydrolyzing carbapenem (B1253116) antibiotics. microrao.com This enzymatic degradation effectively neutralizes the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. oup.com
β-Lactamases are categorized into four molecular classes based on their amino acid sequences, a system known as the Ambler classification. nih.govasm.org Carbapenemases are found within classes A, B, and D. nih.govresearchgate.net Class C β-lactamases, while typically cephalosporinases, have some members that can exhibit measurable hydrolytic activity against imipenem. mdpi.comasm.org
Class A, C, and D β-lactamases utilize a serine residue at their active site to initiate the hydrolysis of the β-lactam ring. nih.govmdpi.comdroracle.ai The hydrolytic mechanism involves a two-step process: acylation, where the serine residue attacks the carbonyl carbon of the β-lactam ring to form a covalent acyl-enzyme intermediate, and deacylation, where a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. mdpi.com
Class A: This class includes several significant carbapenemases such as KPC (Klebsiella pneumoniae carbapenemase), SME (Serratia marcescens enzyme), and IMI (Imipenem-hydrolyzing β-lactamase). nih.gov These enzymes can hydrolyze a wide array of β-lactams, including penicillins, cephalosporins, and carbapenems. nih.gov KPC enzymes, in particular, are a major concern due to their location on mobile genetic elements, facilitating their spread among clinically relevant bacteria. nih.gov
Class C: While primarily cephalosporinases, some plasmid-encoded Class C enzymes like ACT-1, DHA-1, and CMY-10 demonstrate catalytic activity against imipenem. mdpi.com However, their efficiency against carbapenems is generally low due to very low turnover rates (kcat). nih.gov
Class D: Known as oxacillinases (OXA), these enzymes are increasingly recognized for their carbapenem-hydrolyzing capabilities, especially in Acinetobacter baumannii. microrao.comdroracle.ai OXA-48 and its variants are prominent examples. droracle.ai The catalytic mechanism is similar to other serine β-lactamases, but they are poorly inhibited by common β-lactamase inhibitors like clavulanic acid. microrao.com
In contrast to the serine-based enzymes, Class B β-lactamases are metalloenzymes that require one or two zinc ions in their active site for catalytic activity. nih.govdroracle.aiwikipedia.org These enzymes, including prominent families like NDM (New Delhi metallo-β-lactamase), VIM (Verona integron-encoded metallo-β-lactamase), and IMP (Imipenemase), possess a broad substrate spectrum, hydrolyzing nearly all classes of β-lactam antibiotics except for monobactams like aztreonam. researchgate.netdroracle.ai The zinc ions facilitate the hydrolysis of the β-lactam ring by activating a water molecule. wikipedia.org The IMP-type metallo-β-lactamases are known to hydrolyze carbapenems, although the activity against imipenem can be weak in some variants. asm.org
| Ambler Class | Active Site Mechanism | Key Examples | General Hydrolysis Profile |
|---|---|---|---|
| A | Serine-based | KPC, SME, IMI | Hydrolyzes penicillins, cephalosporins, and carbapenems. nih.gov |
| B | Zinc-dependent (Metallo) | NDM, VIM, IMP | Broad spectrum, hydrolyzes most β-lactams except monobactams. researchgate.netdroracle.ai |
| C | Serine-based | ACT-1, DHA-1, CMY-10 | Primarily cephalosporinases, but some show measurable imipenem hydrolysis. mdpi.com |
| D | Serine-based | OXA-48 | Hydrolyzes oxacillin (B1211168) and carbapenems; poorly inhibited by clavulanic acid. microrao.com |
The efficiency of imipenem hydrolysis by β-lactamases is determined by specific kinetic parameters that describe the rates of the acylation and deacylation steps.
The hydrolysis of a β-lactam by a serine-β-lactamase proceeds through the formation of a covalent acyl-enzyme intermediate. The rate of formation of this intermediate is the acylation rate constant (k2), and the rate of its hydrolysis to release the product is the deacylation rate constant (k3). researchgate.net For many β-lactamases, the deacylation step is rate-limiting for carbapenem hydrolysis. researchgate.netsmu.edu
For instance, a study on the KPC-2 enzyme revealed an acylation rate (k2) of 209 s⁻¹ and a deacylation rate (k3) of 56 s⁻¹ for imipenem hydrolysis. researchgate.netresearchgate.net The comparable rates of acylation and deacylation suggest that neither step is strongly rate-limiting for KPC-2. researchgate.net In contrast, for the OXA-48 enzyme, deacylation is the rate-limiting step for imipenem hydrolysis. smu.edu The deacylation rate constant (k3) for imipenem by OXA-48 was calculated to be 3.0 s⁻¹, which is significantly higher than that for meropenem (B701), indicating that imipenem is turned over more rapidly. smu.edu
| Enzyme | Ambler Class | Acylation Rate (k2) (s⁻¹) | Deacylation Rate (k3) (s⁻¹) | Rate-Limiting Step |
|---|---|---|---|---|
| KPC-2 | A | 209 researchgate.netresearchgate.net | 56 researchgate.netresearchgate.net | Neither step is strongly rate-limiting researchgate.net |
| OXA-48 | D | > kcat | 3.0 smu.edu | Deacylation smu.edu |
| OXA-163 | D | > kcat | < 3.0 | Deacylation smu.edu |
The catalytic efficiency of β-lactamases against imipenem is highly dependent on the specific amino acid residues within the active site. These residues play crucial roles in substrate binding, orientation, and the chemical steps of hydrolysis.
For Class A carbapenemases, the active site serine (Ser70 in the Ambler numbering scheme) is the key nucleophile that initiates the attack on the β-lactam ring. nih.gov In the KPC-2 enzyme, a mutation of Asn170 to Alanine (N170A) resulted in a dramatic 2800-fold decrease in the deacylation rate (k3) for imipenem, highlighting the critical role of this residue in the hydrolysis of the acyl-enzyme intermediate. researchgate.net
In Class B metallo-β-lactamases, residues that coordinate the zinc ions are essential. plos.org However, residues in the "second sphere" outside the immediate coordination environment can also significantly impact catalysis. plos.org For example, in the NDM-1 enzyme, mutating Leucine 209 to Phenylalanine (L209F) led to a 70 to 100-fold reduction in catalytic efficiency (kcat/Km) for imipenem, primarily due to a decrease in the turnover number (kcat). plos.org Similarly, a single point mutation (G262S) that distinguishes IMP-1 from IMP-6, located far from the active site, significantly enhances the catalytic efficiency towards imipenem. d-nb.info
In Class D β-lactamases like OXA-58, hydrophobic residues such as Phe-113 and Phe-114 form a bridge over the active site, which is important for stabilizing the acyl-enzyme intermediate during carbapenem hydrolysis. asm.org In OXA-48, residue Arg250 is crucial for the biphasic kinetics observed during imipenem hydrolysis, where it interacts with a chloride ion to modulate the activity. biorxiv.org
The flexibility of the active site also plays a role. A more rigid active site, as seen in the L1 metallo-β-lactamase compared to NDM-1, can lead to more efficient activation of the imipenem substrate for hydrolysis. researchgate.netmdpi.com
Mechanistic Role of Imipenem Tautomers (Δ1 and Δ2) in β-Lactamase Activity
Formation and Interconversion of Δ1 and Δ2 Acyl-Enzyme Tautomers
Upon acylation of a serine β-lactamase by imipenem, a covalent acyl-enzyme intermediate is formed. The pyrroline (B1223166) ring of this intermediate can exist in equilibrium between the Δ1 and Δ2 tautomeric forms. nih.govresearchgate.net The Δ2 form has a double bond between C-2 and C-3 (C-2=C-3), while in the Δ1 form, the double bond migrates to between C-3 and the nitrogen atom (C-3=N), with a corresponding protonation at C-2. nih.gov
Studies on various class A β-lactamases have shown that both tautomers can be present. For instance, in enzymes like SHV-1, which are not efficient carbapenemases, Raman spectroscopy has indicated that while the Δ2 enamine form undergoes rapid deacylation, the Δ1 imine form is more stable and tends to accumulate, leading to poor turnover. nih.govnih.gov This suggests that the interconversion to the Δ1 state can act as an inhibitory pathway.
Conversely, in efficient carbapenemases like KPC-2, while crystal structures reveal a predominance of the Δ1-(2R) imine tautomer in the acyl-enzyme complex, it is hypothesized that this is not the primary form that undergoes deacylation. nih.govacs.org High-resolution crystal structures of the KPC-2:imipenem acyl-enzyme have shown the coexistence of both (2R) and (2S) stereoisomers of the Δ1 tautomer, suggesting a low energy barrier for their interconversion after the initial formation of the Δ2 acyl-enzyme. researchgate.netacs.org This indicates that even in carbapenemases, tautomerization occurs, but the enzyme has evolved to efficiently process one of the tautomeric forms.
| Tautomer | Key Structural Feature | Observed in | General Role in Hydrolysis |
|---|---|---|---|
| Δ2-enamine | C-2=C-3 double bond | SHV-1, KPC-2 | Considered the catalytically competent form for deacylation. nih.govacs.orgasm.org |
| Δ1-imine ((2R) and (2S)) | C-3=N double bond | SHV-1, KPC-2 | Accumulation can lead to inhibition in non-carbapenemases; less reactive in carbapenemases. nih.govnih.govacs.org |
Differential Reactivity and Deacylation Barriers of Δ1 and Δ2 Tautomers
Quantum mechanics/molecular mechanics (QM/MM) simulations have provided significant insights into the differing reactivities of the Δ1 and Δ2 tautomers. For the KPC-2 enzyme, simulations with meropenem (a close structural analog of imipenem) revealed a substantial difference in the energy barriers for deacylation. The Δ1-(2R) isomer was found to have a significantly higher barrier (approximately 7 kcal/mol higher) for the formation of the tetrahedral deacylation intermediate compared to the Δ2 tautomer. nih.govacs.org
This energy difference strongly suggests that deacylation proceeds predominantly through the Δ2 acyl-enzyme intermediate. nih.govacs.org The lower reactivity of the Δ1 tautomer is attributed to less favorable hydrogen-bonding networks involving the carbapenem's C-3 carboxylate and the deacylating water molecule. nih.govacs.org In contrast, the Δ2 tautomer is stabilized by these interactions and by the protonated N-4, which helps to accommodate the negative charge that develops on the oxyanion during the formation of the tetrahedral intermediate. nih.govacs.org
In non-carbapenemase enzymes like SHV-1, the interaction of the 6α-hydroxyethyl group of the carbapenem with the deacylating water molecule is believed to either reduce the water's nucleophilicity or misalign it, thereby hindering deacylation and favoring the accumulation of the more stable, less reactive Δ1 tautomer. nih.govsci-hub.se
| Tautomer | Relative Deacylation Barrier | Implication for Reactivity |
|---|---|---|
| Δ2-enamine | Lower (ΔG‡ ≈ 12.3 ± 3.5 kcal/mol) acs.org | More reactive, preferred pathway for deacylation. acs.org |
| Δ1-(2R)-imine | Higher (ΔG‡ ≈ 19.4 ± 1.6 kcal/mol) acs.org | Less reactive, effectively a hydrolytically inert state. acs.org |
Influence of Tautomeric State on Enzyme-Product Dissociation
Studies on GES variants have shown that the dissociation of the non-covalent enzyme-product complex is generally rapid and not a rate-limiting step in efficient carbapenemases. nih.gov For example, the dissociation constant (Ki,p) for the product of imipenem hydrolysis with GES variants was found to be greater than 4 mM, indicating weak binding and ready dissociation. nih.govresearchgate.net This efficient product release is crucial for maintaining a high turnover rate. The rapid interconversion between the Δ1 and Δ2 forms of the free product in solution further facilitates this process. researchgate.net
Structural Biology of Carbapenemase-Imipenem Complexes
X-ray crystallography and other structural biology techniques have been instrumental in visualizing the interactions between imipenem and carbapenemases at an atomic level. These studies provide a static yet detailed picture of the acyl-enzyme intermediates and offer clues about the dynamic processes involved in hydrolysis.
Crystal Structure Analysis of Acyl-Enzyme Intermediates
High-resolution crystal structures of carbapenemases like KPC-2 and various GES and OXA-type enzymes in complex with imipenem have been determined. acs.orgpdbj.orgresearchgate.net These structures consistently show the imipenem molecule covalently bound to the catalytic serine residue (e.g., Ser70). researchgate.net
In the KPC-2:imipenem acyl-enzyme structure, the imipenem moiety is predominantly found in the Δ1-(2R) tautomeric form, even though this is the less reactive species for deacylation. researchgate.netacs.org This highlights a key mechanistic feature: the catalytically competent Δ2 form may be too transient to be readily captured by crystallography, while the more stable Δ1 form accumulates in the crystal. The structure of the KPC-2 (E166Q mutant):imipenem complex was solved at a resolution of 1.4 Å, providing a detailed view of the active site. nih.govacs.org
Similarly, structures of OXA-48 in complex with imipenem have been elucidated, revealing the acyl-enzyme intermediate. pdbj.orgasm.org In these class D carbapenemases, the interactions between the antibiotic and conserved residues like Arg250 and Ser118 are crucial for anchoring the substrate in the active site. asm.org Comparison of different carbapenem complexes within the same enzyme, such as OXA-48 with imipenem, meropenem, ertapenem, and doripenem, shows subtle differences in binding that can influence hydrolytic efficiency. pdbj.orgasm.org
| Enzyme | PDB Entry | Key Observation | Reference |
|---|---|---|---|
| KPC-2 (E166Q) | 8AKK | Predominance of the Δ1-(2R) imine tautomer of imipenem. rcsb.org | nih.govacs.org |
| GES-1 | 4GOG | Imipenem bound in the active site, providing a basis for comparison with more efficient GES variants. researchgate.net | nih.govmdpi.com |
| GES-5 | 4H8R | Conformational changes in the active site compared to GES-1, facilitating hydrolysis. researchgate.netnih.govmdpi.com | nih.govmdpi.com |
| OXA-48 | 6P97 | Acyl-enzyme complex showing interactions anchoring imipenem. pdbj.org | pdbj.orgasm.org |
Conformational Dynamics of Enzyme Active Sites (e.g., Ω-loop flexibility)
While crystal structures provide a static snapshot, the active sites of β-lactamases are dynamic. The flexibility of certain regions, particularly the Ω-loop (residues ~165-170 in class A enzymes), is critical for accommodating different substrates and for catalysis. nih.govacs.org
In KPC-2, the mobility of the Ω-loop has been shown to negatively correlate with the turnover rate (kcat), meaning a more stable and correctly positioned loop leads to more efficient hydrolysis. nih.govacs.org This loop helps to position key catalytic residues, like Glu166, and the deacylating water molecule for an effective hydrolytic attack. The flexibility allows the enzyme to adapt to different β-lactam substrates, contributing to its broad-spectrum activity. nih.govacs.org For carbapenems, the stability of the Ω-loop in the acyl-enzyme complex is thought to be a reason for the fast deacylation rates observed in enzymes like KPC-2. researchgate.net
In GES-type enzymes, substitutions within the Ω-loop (e.g., at position 170) dramatically impact carbapenemase activity. The substitution of Gly170 in GES-1 with Ser170 in GES-5 causes a conformational shift of the catalytic Glu166, moving it closer to the active site Ser70 by about 1 Å. nih.govmdpi.com This repositioning, along with the formation of a new hydrogen bond between Ser170 and Glu166, is crucial for enhancing the deacylation of the imipenem acyl-enzyme intermediate, thereby converting the enzyme into an efficient carbapenemase. nih.govmdpi.com
Efflux Pump Systems Affecting Imipenem Concentration
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell's interior. frontiersin.org This action lowers the intracellular concentration of the antibiotic, allowing bacteria to survive at higher antibiotic concentrations. frontiersin.org In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance (MDR). mdpi.comresearchgate.net
RND-type efflux pumps are complex tripartite systems that span the entire bacterial cell envelope, from the inner membrane to the outer membrane. researchgate.net This structure allows them to capture substrates from the cytoplasm or the periplasm and expel them directly into the extracellular medium. frontiersin.org
The system consists of three main components:
Inner Membrane Transporter: This protein, belonging to the RND family, is located in the cytoplasmic membrane. It recognizes and binds to the substrate (e.g., imipenem) and utilizes the proton motive force as an energy source to transport the drug. researchgate.net
Membrane Fusion Protein (MFP): Situated in the periplasm, this protein acts as a bridge, connecting the inner membrane transporter to the outer membrane channel. researchgate.net
Outer Membrane Factor (OMF): This component is a channel-forming protein located in the outer membrane that provides the final exit pathway for the antibiotic out of the cell. researchgate.net
The coordinated action of these three proteins creates a continuous channel through which antibiotics are captured and expelled, preventing them from reaching their intracellular targets.
Overexpression of specific RND-type efflux pumps is a significant mechanism of resistance to imipenem in several pathogenic bacteria, particularly Acinetobacter baumannii and Pseudomonas aeruginosa.
In Acinetobacter baumannii , several efflux systems have been implicated in imipenem resistance. The AdeABC system is one of the most common and is strongly associated with carbapenem resistance. spandidos-publications.commdpi.com Its overexpression, often due to mutations in its two-component regulatory system (AdeRS), can lead to high-level imipenem resistance. spandidos-publications.comkarger.com Additionally, the AdeIJK and AbeM efflux pump systems have been shown to play important roles in reducing susceptibility to imipenem. karger.com Studies have observed that increased expression of adeB, adeJ, and abeM genes correlates with imipenem resistance in clinical isolates. karger.com
In Pseudomonas aeruginosa , the role of efflux pumps in imipenem resistance is more nuanced. While imipenem is generally not considered a substrate for the commonly overexpressed MexAB-OprM pump, other systems are involved. asm.orgjidc.orgdovepress.com Overexpression of the MexCD-OprJ and MexXY-OprM efflux systems has been associated with reduced susceptibility or resistance to imipenem. dovepress.comasm.org A strong correlation has been found between the expression of the MexCD-OprJ pump and resistance to imipenem. dovepress.com In some cases, resistance in P. aeruginosa emerges from a combination of efflux pump overexpression and other mechanisms, such as porin loss. dovepress.com In Enterobacter aerogenes, treatment with imipenem can select for strains that have active efflux pumps, leading to cross-resistance to other antibiotics like quinolones, tetracycline, and chloramphenicol. researchgate.net
Table 1: Efflux Pump Systems Implicated in Imipenem Resistance
| Efflux System | Bacterial Species | Effect on Imipenem | Reference |
|---|---|---|---|
| AdeABC | Acinetobacter baumannii | Contributes to resistance, particularly when overexpressed. | spandidos-publications.commdpi.comkarger.com |
| AdeIJK | Acinetobacter baumannii | Contributes to resistance. | mdpi.comkarger.com |
| AbeM | Acinetobacter baumannii | Contributes to resistance. | karger.com |
| MexAB-OprM | Pseudomonas aeruginosa | Does not appear to be a substrate; does not significantly affect imipenem efficacy. | asm.orgjidc.orgdovepress.com |
| MexCD-OprJ | Pseudomonas aeruginosa | Contributes to reduced susceptibility and resistance. | dovepress.comasm.org |
| MexXY-OprM | Pseudomonas aeruginosa | Contributes to reduced susceptibility. | asm.orgdovepress.com |
| AcrA-AcrB-TolC | Enterobacter aerogenes | Activation of the resistance cascade observed in imipenem-resistant variants. | researchgate.net |
Porin Channel Alterations and Permeability Reduction
The outer membrane of Gram-negative bacteria is a formidable barrier that antibiotics must cross. brieflands.com Hydrophilic antibiotics like imipenem rely on water-filled protein channels, known as porins, to diffuse across this membrane. brieflands.com Reduced permeability due to alterations in these porin channels is a primary mechanism of resistance to imipenem. redalyc.org
In Pseudomonas aeruginosa, the primary portal of entry for imipenem is the OprD porin, which is a specific channel for basic amino acids and carbapenems. brieflands.comasm.org Resistance to imipenem is strongly correlated with the loss or functional alteration of OprD. asm.orgbrieflands.com This can occur through several molecular mechanisms:
Gene Mutations: Point mutations, insertions, or deletions within the oprD gene can lead to a non-functional or conformationally altered protein. researchgate.netnih.gov
Conformational Changes: Mutations in the external loops of the OprD protein, particularly loops 2 and 3 which serve as binding sites for imipenem, can drastically reduce the antibiotic's ability to enter the channel. redalyc.orgresearchgate.net
Pore Occlusion: Some mutations can lead to a physical narrowing of the porin channel, restricting the diffusion of imipenem into the periplasmic space. researchgate.net For example, insertions in loop L3 of the related OmpK36 porin in Klebsiella pneumoniae have been shown to decrease the pore diameter by 26%, causing carbapenem resistance. acs.org
The loss of a functional OprD porin is often sufficient to confer intermediate susceptibility or full resistance to imipenem. asm.org Even in the absence of OprD, some studies suggest imipenem may be able to enter the cell through alternative, less efficient porins. nih.gov
The expression of porin genes is a tightly regulated process that allows bacteria to adapt to their environment. Downregulation of oprD transcription is a common mechanism leading to imipenem resistance. jidc.orgbrieflands.com This regulation is influenced by various factors:
Transcriptional Repressors: The expression of oprD can be negatively regulated by transcriptional factors. For instance, the LysR-type regulator MexT, when overexpressed, represses the transcription of oprD. asm.org
Environmental Signals: Certain chemical compounds can induce imipenem resistance by reducing OprD expression. Salicylate (B1505791), a weak aromatic acid, has been shown to repress oprD transcription. asm.org Other compounds like acetyl salicylate and benzoate (B1203000) can also decrease the levels of OprD in the outer membrane. asm.org
Global Regulatory Networks: In Enterobacter aerogenes, exposure to imipenem can trigger an adaptive response involving a shift in the balance of porin expression (e.g., Omp35/Omp36) or a complete deficiency of major porins, contributing to resistance. nih.gov
This complex regulatory network allows bacteria to modulate their outer membrane permeability in response to antibiotic pressure, with the downregulation or loss of key porins like OprD being a critical step in the development of resistance to imipenem.
Structure Activity Relationships Sar of Imipenem and Its Derivatives
Correlations between Structural Motifs and PBP Binding Affinity
The primary mechanism of action for β-lactam antibiotics, including imipenem (B608078), is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.gov The affinity of a carbapenem (B1253116) for various PBPs is a critical determinant of its antibacterial spectrum and potency.
The core carbapenem nucleus, a fusion of a β-lactam ring and a five-membered pyrroline (B1223166) ring, is fundamental for PBP binding. The strained β-lactam ring mimics the D-Ala-D-Ala substrate of PBPs, leading to acylation of the active site serine and subsequent enzyme inhibition. mdpi.com Key structural motifs of imipenem that influence PBP binding include:
The 6α-hydroxyethyl side chain: This feature provides stability against many β-lactamases and also plays a role in PBP interactions. frontiersin.org In Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a high affinity for PBP-2, PBP-1a, and PBP-1b. nih.gov
The 1β-methyl group: While imipenem lacks this feature, its introduction in later carbapenems like meropenem (B701) was found to increase stability against human renal dehydropeptidase-I (DHP-I) without compromising PBP affinity. oup.comresearchgate.net
Interactive Table: PBP Binding Affinity of Carbapenems in K. pneumoniae
| Carbapenem | PBP1a/1b IC50 (mg/L) | PBP2 IC50 (mg/L) | PBP3 IC50 (mg/L) | PBP4 IC50 (mg/L) |
|---|---|---|---|---|
| Imipenem | >256 | <0.0075 | 0.03 | <0.0075 |
| Meropenem | 1 | <0.0075 | 0.03 | <0.0075 |
| Ertapenem | >128 | <0.0075 | 0.06 | <0.0075 |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of Bocillin FL binding to the PBP. Data sourced from asm.org.
Impact of Substituents on β-Lactamase Stability and Hydrolysis Kinetics
The emergence of β-lactamase enzymes, which inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring, is a major mechanism of bacterial resistance. The structural features of carbapenems play a crucial role in their stability against these enzymes.
Key structural determinants of β-lactamase stability include:
The 6α-hydroxyethyl side chain: This substituent provides significant steric hindrance, protecting the β-lactam ring from attack by many serine-based β-lactamases. frontiersin.orgnih.gov This is a hallmark feature of the carbapenem class, contributing to their broad spectrum of activity. frontiersin.org
The trans configuration at C-5 and C-6: This stereochemistry also contributes to the stability against β-lactamase hydrolysis. nih.gov
The 1β-methyl group: The introduction of a 1β-methyl group, as seen in meropenem and other newer carbapenems, enhances stability against hydrolysis by DHP-I, a human renal enzyme, but also affects interactions with bacterial β-lactamases. oup.comresearchgate.net Imipenem, lacking this group, is more susceptible to DHP-I and is co-administered with a DHP-I inhibitor, cilastatin (B194054). oup.com
Interactive Table: Kinetic Parameters of β-Lactamase Hydrolysis for Imipenem
| Enzyme | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) |
|---|---|---|---|
| OXA-48 | 2.5 | <5 | >0.5 |
| OXA-163 | 0.03 | 100 | 0.0003 |
Kinetic data for the hydrolysis of imipenem by OXA-48 and its variant OXA-163. Data sourced from nih.gov.
The data demonstrates that even single amino acid changes in a β-lactamase can dramatically alter the hydrolysis kinetics for imipenem. nih.gov For instance, OXA-48 displays a significantly higher turnover rate (kcat) for imipenem compared to its variant OXA-163. nih.govacs.org
Influence of Pyrroline Ring Tautomerism on Molecular Activity
Δ²-pyrroline (enamine) vs. Δ¹-pyrroline (imine): The Δ² tautomer is generally deacylated more rapidly, meaning the enzyme can recover and hydrolyze more antibiotic molecules. nih.gov Conversely, the Δ¹ tautomer often forms a more stable acyl-enzyme complex, leading to more effective inhibition of the target enzyme. smu.eduacs.org
Influence on β-lactamase Hydrolysis: The interconversion between these two tautomers is a key factor in the mechanism of carbapenem-hydrolyzing β-lactamases. nih.govsmu.edu For some class A β-lactamases, it is proposed that the deacylation of the Δ² isoform is the rate-limiting step in hydrolysis. nih.gov In class D enzymes like OXA-24/40, imipenem predominantly forms the Δ¹ tautomer in the acyl-enzyme complex, which is hydrolyzed more slowly than the Δ² tautomer formed by other carbapenems like meropenem. nih.gov
Factors Influencing Tautomerism: The specific carbapenem structure and the microenvironment of the enzyme's active site can influence which tautomer is favored. nih.govacs.org For example, in the active site of the metallo-β-lactamase NDM-1, the enamine form of hydrolyzed imipenem is the major product. acs.org Subsequent tautomerization to the imine form may occur after the product is released from the enzyme. acs.org
The ability of the pyrroline ring to tautomerize adds a layer of complexity to the SAR of carbapenems and is an important consideration in the development of new analogs with improved stability against β-lactamases.
Rational Design Principles for Carbapenem Analogs with Modified Activity
The knowledge gained from SAR studies has been instrumental in the rational design of new carbapenem analogs with improved properties, such as enhanced activity against resistant strains, greater stability against β-lactamases, and optimized pharmacokinetic profiles.
Key principles in the rational design of carbapenem analogs include:
Modifying the C-2 side chain: This has been a major focus of drug design to enhance antibacterial spectrum and overcome resistance. For example, designing C-2 side chains that are less basic than that of imipenem can improve activity against certain pathogens like H. influenzae. clockss.orgnih.gov
Introducing a 1β-methyl group: This modification, absent in imipenem, has been a successful strategy to confer stability against DHP-I, eliminating the need for a co-administered inhibitor. oup.comresearchgate.net
Altering the C-6 side chain: While the 6α-hydroxyethyl group is crucial for β-lactamase stability, modifications at this position can be explored to further enhance this property or to modulate PBP binding. mdpi.com
Designing for specific targets: With a deeper understanding of the structures of PBPs and β-lactamases, it is becoming increasingly feasible to design carbapenems that have a high affinity for the PBPs of a target pathogen while having low affinity for or high stability against its β-lactamases. tandfonline.commdpi.comresearchgate.net This involves computational modeling and structural biology to predict and validate the interactions between the drug and its target.
Overcoming efflux: In some bacteria, such as P. aeruginosa, efflux pumps can actively remove carbapenems from the cell, reducing their effective concentration. Rational design strategies can aim to create analogs that are poor substrates for these efflux pumps. mdpi.com
The development of new carbapenems and β-lactamase inhibitors is an ongoing effort to combat the rise of antibiotic resistance. tandfonline.comthermofisher.comtandfonline.com By applying the principles of rational drug design, researchers aim to create next-generation carbapenems that can effectively treat infections caused by multidrug-resistant bacteria. mdpi.commdpi.comresearchgate.net
Advanced Research Methodologies for Imipenem Studies
Spectroscopic Techniques for Characterization of Imipenem (B608078) and Intermediates
Spectroscopic methods are fundamental in identifying chemical structures and monitoring the progress of reactions in real-time. For Imipenem, Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy have proven to be invaluable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous identification of tautomeric forms of molecules in solution. encyclopedia.pubresearchgate.net The presence of a double bond in the pyrroline (B1223166) ring of Imipenem allows for tautomerization between the Δ2 (enamine) and Δ1 (imine) forms upon forming an acyl-enzyme intermediate with a β-lactamase. nih.gov Migration of the double bond from the C2=C3 position (Δ2) to the C3=N position (Δ1) results in the protonation at C2, which can lead to either the (2R) or (2S) configuration. nih.gov
Solution NMR studies have been instrumental in characterizing these dynamic equilibria. For instance, studies on the KPC-2 β-lactamase-catalyzed hydrolysis of carbapenems have successfully identified the specific tautomers formed. These experiments revealed that the Δ1-(2R) enantiomer is the preferentially formed species in solution, providing crucial insight into the stereochemistry of the enzymatic reaction. nih.gov The ability of NMR to distinguish between subtle differences in chemical environments makes it ideal for characterizing such isomeric states, which is often challenging with other techniques. encyclopedia.pubresearchgate.net
Table 1: NMR Applications in Imipenem Tautomer Studies
| NMR Parameter | Application in Imipenem Tautomer Analysis | Key Findings |
|---|---|---|
| Chemical Shifts (¹H, ¹³C) | Distinguishes between the chemical environments of atoms in the Δ1 and Δ2 tautomers. encyclopedia.pubresearchgate.net | Differentiation of imine (Δ1) and enamine (Δ2) forms based on unique resonance signals. |
| Nuclear Overhauser Effect (NOE) | Determines the spatial proximity of protons to elucidate the 3D structure and stereochemistry. | Confirmation of specific configurations, such as the preferentially formed Δ1-(2R) enantiomer. nih.gov |
| Dynamic NMR (DNMR) | Measures the rates of interconversion between the Δ1 and Δ2 tautomers. | Provides data on the energy barriers and kinetics of the tautomerization process. |
UV-Vis spectroscopy is a widely used method for monitoring the kinetics of enzyme-catalyzed reactions, including the hydrolysis of Imipenem by β-lactamases. Imipenem has a characteristic maximum absorption peak at a wavelength of approximately 297-298 nm. researchgate.netresearchgate.net The opening of the β-lactam ring during hydrolysis leads to a change in the chromophore and a corresponding decrease in absorbance at this wavelength. researchgate.net This property allows for the real-time tracking of Imipenem degradation.
Kinetic studies frequently employ this technique to measure the rate of hydrolysis by carbapenemase-producing bacteria. The disappearance of the 297 nm peak is a clear indicator of enzymatic activity. researchgate.net Furthermore, detailed spectrophotometric analyses have shown that the action of carbapenemases on Imipenem can lead to the formation of new chromogenic products, resulting in shifts in the absorption spectrum, sometimes into the visible region. nih.gov For example, the development of a yellow color, with absorbance changes detectable around 405 nm, has been used to specifically quantify carbapenemase activity. nih.gov Time-resolved UV-Vis spectra can also reveal the formation of intermediate species during the reaction. researchgate.net
Table 2: UV-Vis Spectroscopy Parameters for Monitoring Imipenem Hydrolysis
| Wavelength (λ) | Observation | Significance |
|---|---|---|
| ~297 nm | Decrease in absorbance over time. researchgate.net | Directly monitors the depletion of intact Imipenem due to β-lactam ring hydrolysis. |
| ~405 nm | Increase in absorbance over time in the presence of certain carbapenemases. nih.gov | Indicates the formation of specific chromogenic hydrolysis products, allowing for a colorimetric assay of enzyme activity. nih.gov |
| Full Spectrum Scan (e.g., 220-400 nm) | Shifts in λmax and the appearance of new peaks or humps. researchgate.netresearchgate.net | Detection of reaction intermediates and complex formation, such as with metal ions. researchgate.net |
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Complexes
Determining the three-dimensional atomic structure of Imipenem complexed with its target enzymes is critical for understanding its mechanism of action and the basis of antibiotic resistance. X-ray crystallography has been the primary tool for this purpose, with cryo-electron microscopy emerging as a powerful complementary technique. nih.govmdpi.com
X-ray crystallography provides high-resolution models of molecules in their crystalline state. libretexts.org The structure of Imipenem monohydrate itself has been characterized by X-ray powder diffraction, confirming an orthorhombic crystal system. researchgate.net More significantly, crystallographic studies of β-lactamase enzymes co-crystallized with carbapenems have provided snapshots of the acyl-enzyme intermediates. For example, the crystal structure of the KPC-2 enzyme in complex with Imipenem revealed that the covalently bound drug exists as the Δ1-pyrroline (imine) tautomer in the active site. nih.gov This structural evidence is crucial, as it directly confirms the tautomeric state predicted by spectroscopic and computational methods and shows the precise interactions between the antibiotic and active site residues. nih.gov
Cryo-electron microscopy (cryo-EM) is a technique that determines the structure of macromolecules from images of vitrified, or flash-frozen, samples. mdpi.comyoutube.com It is particularly advantageous for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. While specific cryo-EM structures of Imipenem-enzyme complexes are less common in published literature compared to crystallographic data, the methodology is well-suited for such investigations. Cryo-EM could be used to visualize different conformational states of the enzyme during the binding and hydrolysis of Imipenem, providing a more dynamic picture of the catalytic process. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework to complement experimental data, offering insights into dynamic processes and reaction energetics that are often difficult to observe directly.
Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.govyoutube.com This technique is used to study the stability of enzyme-ligand complexes and to explore the conformational dynamics that influence catalytic activity. nih.govfrontiersin.org In the context of Imipenem, MD simulations have been used to investigate its interaction with various β-lactamases. nih.govresearchgate.net
To accurately model chemical reactions, such as the breaking and forming of covalent bonds during Imipenem hydrolysis, a quantum mechanical approach is necessary. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations provide a powerful solution by treating the reactive center (e.g., Imipenem and key active site residues) with high-level QM methods, while the rest of the protein and solvent are modeled using more computationally efficient MM force fields. nih.govnih.gov
This approach has been successfully applied to model the deacylation reaction of Imipenem by carbapenemases like GES-5 and to unravel the mechanistic factors contributing to antibiotic resistance. researchgate.net QM/MM calculations are used to map the minimum energy pathways for the reaction, identifying transition states and calculating the activation energy barriers. nih.govresearchgate.net For example, QM/MM simulations of the KPC-2:meropenem (B701) complex (a close analog of Imipenem) showed that the Δ1-(2R) tautomer has a significantly higher energy barrier for deacylation compared to the Δ2 tautomer, explaining why its formation can lead to enzyme inhibition. nih.gov These calculations correctly discriminate between efficient carbapenemases and enzymes that are inhibited by carbapenems, providing a quantitative understanding of their differing activities. acs.org
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of δ1-Imipenem, molecular docking studies are instrumental in elucidating its interaction with bacterial enzymes, primarily β-lactamases and Penicillin-Binding Proteins (PBPs). These studies provide insights into the binding affinity and the specific molecular interactions that govern the inhibitory activity of δ1-Imipenem.
Research has utilized software like AutoDock to predict the interactions between imipenem and its target proteins. nih.gov For instance, in a study involving the imipenem-hydrolyzing β-lactamase SME-1, molecular docking was employed to understand the binding mode of imipenem within the enzyme's active site. nih.gov Such analyses are crucial for understanding the mechanisms of both antibiotic action and resistance. The process involves preparing the protein (receptor) and the δ1-Imipenem (ligand) structures, defining a search space within the protein's active site, and then using a scoring function to rank the different binding poses based on their predicted binding energy. nih.govresearchgate.net
Ligand-protein interaction profiling further dissects the results of molecular docking by identifying the specific types of non-covalent interactions between δ1-Imipenem and the amino acid residues of the target protein. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these interactions, which include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. oup.com This detailed profiling helps in understanding the key residues responsible for ligand binding and can guide the design of more potent antibiotic analogues. oup.com The interaction fingerprint can be represented in a tabular format, detailing the specific residues and the nature of their interaction with the ligand.
Table 1: Hypothetical Ligand-Protein Interaction Profile for δ1-Imipenem with a Class A β-Lactamase
| Amino Acid Residue | Interaction Type | Distance (Å) | Atoms Involved (Ligand-Protein) |
|---|---|---|---|
| Ser70 | Hydrogen Bond | 2.8 | O (β-lactam) - OG (Ser) |
| Lys234 | Salt Bridge | 3.5 | COO- (Carboxylate) - NZ (Lys) |
| Tyr105 | π-Stacking | 4.1 | Thienyl Ring - Phenyl Ring (Tyr) |
| Val216 | Hydrophobic Contact | 3.9 | Methyl Group - CG2 (Val) |
Application of Machine Learning and Graph-Learning in Mechanistic Studies
Machine learning (ML) and graph-learning are increasingly being applied in medicinal chemistry and pharmacology to analyze complex biological data and predict molecular behaviors. nih.gov For δ1-Imipenem, these advanced computational methods offer powerful tools for understanding the mechanisms of action and resistance at a systemic level.
Machine learning models can be trained on large datasets of bacterial genetic information, protein structures, and antibiotic susceptibility data to predict resistance to imipenem. nih.gov For example, a study on Klebsiella pneumoniae used matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS) data to develop an ML model that could predict imipenem sensitivity. nih.gov Such models can identify subtle patterns in the data that are not apparent through traditional analysis, helping to elucidate the complex interplay of factors that contribute to antibiotic resistance. These predictive models can assist in clinical decision-making and in the development of strategies to combat resistance. nih.gov
Graph-learning, a specialized branch of machine learning, is particularly well-suited for studying molecules and their interactions, as chemical structures can be naturally represented as graphs. portlandpress.comnih.govdrugbank.com In the context of δ1-Imipenem, graph neural networks (GNNs) can be used to learn feature representations of the molecule and its protein targets. nih.gov These learned representations can then be used for various predictive tasks, such as predicting binding affinity to different β-lactamases or identifying potential off-target interactions. Graph-learning can also be applied to analyze protein-protein interaction networks, providing insights into how δ1-Imipenem might perturb these networks and lead to its bactericidal effects. portlandpress.com This approach allows for a more holistic understanding of the drug's mechanism of action beyond simple ligand-receptor interactions. nih.gov
Table 2: Applications of Machine Learning and Graph-Learning in δ1-Imipenem Research
| Methodology | Application | Potential Insights | Data Source Examples |
|---|---|---|---|
| Machine Learning (e.g., SVM, LASSO) | Predicting antibiotic resistance | Identification of biomarkers for resistance | Genomic data, proteomic data, clinical susceptibility data nih.gov |
| Graph Neural Networks (GNNs) | Predicting ligand-protein binding affinity | Understanding structure-activity relationships | Molecular structures, protein-ligand complex databases nih.gov |
| Graph-Learning on Interaction Networks | Analyzing perturbation of cellular networks | Elucidating systemic effects of the drug | Protein-protein interaction databases, metabolic pathways portlandpress.com |
Advanced Chromatographic and Mass Spectrometric Techniques for Research Applications
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis in Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of δ1-Imipenem and for identifying and quantifying its degradation products. Given that carbapenems are known for their instability in aqueous solutions, stability-indicating HPLC methods are crucial in research to understand the degradation kinetics and pathways of the drug. nih.gov
Several studies have developed and validated reversed-phase HPLC (RP-HPLC) methods for the analysis of imipenem. jocpr.comjocpr.comijpbs.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or MOPS buffer) and an organic modifier like acetonitrile. jocpr.comjocpr.comgoogle.com Detection is often performed using a UV detector, with imipenem showing a characteristic absorbance maximum around 300 nm. google.com A stability-indicating HPLC method was developed to separate imipenem from its primary degradation products, such as the open-ring metabolite, allowing for accurate quantification of the intact drug over time under various stress conditions (e.g., acidic, basic, oxidative). oup.com
Table 3: Example HPLC Method Parameters for Imipenem Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Luna C18 (2), 5 µm (250 mm × 4.6 mm) | google.com |
| Mobile Phase | 0.004 M MOPS buffer with sodium hexane sulphonate (2 g/L), pH 7.0 | google.com |
| Flow Rate | 1.0 mL/min | jocpr.com |
| Detection Wavelength | 300 nm | google.com |
| Column Temperature | 30°C | google.com |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Research Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much shorter analysis times. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com For research applications involving δ1-Imipenem, UPLC is particularly advantageous for high-throughput screening of compound libraries, rapid analysis of stability samples, or for pharmacokinetic studies where a large number of samples need to be processed quickly. researchgate.net
A sensitive and specific RP-UPLC method has been developed for the quantification of imipenem and its related impurities. researchgate.net These methods often employ sub-2 µm particle columns, such as a Waters Acquity BEH C18, and can achieve separation of imipenem and its related substances in a fraction of the time required by HPLC. researchgate.netresearchgate.net The enhanced sensitivity of UPLC is also beneficial for detecting trace-level impurities and degradation products. mdpi.com
LC-MS/MS for Metabolite Identification and Mechanistic Studies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For δ1-Imipenem research, LC-MS/MS is indispensable for the definitive identification of metabolites and degradation products, as well as for quantitative bioanalysis in complex matrices like plasma or serum. nih.govnih.gov
In mechanistic studies, LC-MS/MS can be used to monitor the hydrolysis of imipenem by β-lactamases. By measuring the decrease in the parent drug's mass-to-charge ratio (m/z) and the appearance of the hydrolyzed product's m/z, researchers can directly observe enzyme activity. researchgate.net For imipenem, the transition for the intact molecule is typically monitored at m/z 300.1, while the hydrolyzed product appears at m/z 318.1. researchgate.net A study successfully used LC-MS/MS to quantify both meropenem and imipenem in rat plasma, demonstrating the method's utility in pharmacokinetic research. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as ESI-Q-TOF-MS/MS, has been used to identify and characterize unknown degradation products of imipenem in infusion solutions, providing precise mass measurements to determine their elemental compositions. nih.gov
Table 4: Mass Spectrometric Transitions for Imipenem and its Hydrolyzed Product
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
|---|---|---|---|
| Intact Imipenem | 300.1 | 142.1 | researchgate.net |
| Hydrolyzed Imipenem | 318.1 | 103.0 | researchgate.net |
Enzyme Kinetic Assays in Research Settings
Enzyme kinetic assays are fundamental in biochemical research to characterize the interaction between an enzyme and its substrate or inhibitor. For δ1-Imipenem, these assays are primarily used to study its interaction with β-lactamases, the main enzymes responsible for bacterial resistance to β-lactam antibiotics. creative-biolabs.comspringernature.com These studies provide critical parameters such as the Michaelis constant (Km), catalytic rate constant (kcat), and inhibition constants (Ki), which quantify the efficiency of hydrolysis or the potency of inhibition.
Studies have shown that imipenem can act as both a substrate and an inhibitor for different types of β-lactamases. portlandpress.comnih.gov For example, with the class A β-lactamase from Bacillus cereus, imipenem behaved as a slow substrate with a kcat of 6.7 min-1 and a Km of 0.4 mM. nih.gov In contrast, with the class C β-lactamase from Pseudomonas aeruginosa, it acted as a substrate with a low kcat (0.8 min-1) and a very low Km (0.7 µM), indicating tight binding. nih.gov Other research has demonstrated that imipenem can progressively inhibit the β-lactamase from Proteus vulgaris. nih.govnih.gov These kinetic parameters are essential for comparing the stability of δ1-Imipenem against different β-lactamases and for understanding the biochemical basis of its antibacterial spectrum. The minimal kinetic model for β-lactam hydrolysis involves a two-step acylation-deacylation mechanism. researchgate.net
Table 5: Kinetic Parameters of Imipenem with Various β-Lactamases
| Enzyme (Source) | Enzyme Class | Km (µM) | kcat (min-1) | Interaction Type | Reference |
|---|---|---|---|---|---|
| β-lactamase I (Bacillus cereus) | A | 400 | 6.7 | Slow Substrate | nih.gov |
| AmpC (Pseudomonas aeruginosa) | C | 0.7 | 0.8 | Substrate | nih.gov |
| β-lactamase (Proteus vulgaris) | Not Specified | - | - | Progressive Inhibitor | nih.govnih.gov |
Steady-State and Pre-Steady-State Kinetics
Steady-state kinetics provide a foundational understanding of enzyme-substrate interactions under conditions where the concentration of the enzyme-substrate complex remains relatively constant over time. This approach is crucial for determining key parameters such as the Michaelis constant (K_m), which indicates the substrate concentration at half-maximal velocity, and the catalytic rate constant (k_cat), representing the turnover number of the enzyme.
In the context of δ1-Imipenem, steady-state kinetic studies have been instrumental in characterizing its behavior as both a substrate and an inhibitor of various β-lactamases. For instance, with β-lactamase I from Bacillus cereus, Imipenem acts as a slow substrate. nih.gov Conversely, its interaction with the chromosomal class-C β-lactamase from Pseudomonas aeruginosa is characterized by a low k_cat and a very low K_m, indicating high affinity but slow turnover. nih.gov The stability of Imipenem against hydrolysis by a range of β-lactamases from different molecular classes has been systematically evaluated, with findings indicating that while it is generally stable against hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC type β-lactamases, it is more readily hydrolyzed by metallo-β-lactamases (MBLs) and certain serine carbapenemases. nih.gov
Pre-steady-state kinetics, on the other hand, focus on the initial moments of the enzymatic reaction, before the steady state is established. mit.eduyoutube.com This approach allows for the direct measurement of the rates of individual steps in the reaction pathway, such as substrate binding, acylation, and deacylation. mit.edu For δ1-Imipenem, pre-steady-state analysis has been particularly revealing. Studies have observed biphasic kinetics in the interaction of Imipenem with certain β-lactamases, such as those from class A and class D. researchgate.net This phenomenon, characterized by an initial burst of activity followed by a slower, steady-state rate, suggests a multi-step interaction mechanism. researchgate.net This can be indicative of different conformers of the carbapenem (B1253116) or the enzyme influencing the reaction rate. researchgate.net The initial fast phase followed by a slower second phase points to a more complex interaction than a simple Michaelis-Menten model can describe. nih.gov
| Enzyme | β-Lactamase Class | K_m (μM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (μM⁻¹s⁻¹) | Source |
| β-lactamase I (Bacillus cereus) | A | 400 | 0.11 | - | nih.gov |
| Chromosomal β-lactamase (Pseudomonas aeruginosa) | C | 0.7 | 0.013 | - | nih.gov |
| CTX-M-15 | A | - | 0.2 | - | nih.gov |
| TEM-26 | A | - | 0.002 | - | nih.gov |
| IMP-1 | B | - | - | - | nih.gov |
| VIM-2 | B | - | - | - | nih.gov |
| SPM-1 | B | - | - | - | nih.gov |
| GES-5 | A | - | - | 0.295 | nih.gov |
Note: Some k_cat values were converted from min⁻¹ to s⁻¹. Dashes indicate where data was not provided in the source.
Determination of Microscopic Rate Constants (k₂, k₃)
A deeper understanding of the enzymatic mechanism involves the determination of microscopic rate constants for individual steps of the catalytic process. For serine β-lactamases, the reaction with β-lactam antibiotics like δ1-Imipenem typically proceeds through a three-step mechanism:
Formation of a non-covalent Michaelis complex (E + S ⇌ E·S)
Acylation of the active site serine by the β-lactam, forming a covalent acyl-enzyme intermediate (E·S → E-S'), with a rate constant of k₂.
Deacylation, where the acyl-enzyme intermediate is hydrolyzed to release the inactivated antibiotic and regenerate the free enzyme (E-S' → E + P), with a rate constant of k₃.
Research into δ1-Imipenem's interaction with specific β-lactamases has provided insights into these microscopic rate constants. For example, the deacylation rate constant (k₃) for the interaction of Imipenem with the GES-5 β-lactamase has been measured to be 0.45 s⁻¹. researchgate.net It has been proposed that the deacylation step is the rate-limiting step in the hydrolysis of Imipenem by some class A serine β-lactamases. researchgate.net The efficiency of deacylation can also be influenced by the tautomeric state of the pyrroline ring of Imipenem, with the IPM-Δ2 tautomer being more susceptible to deacylation than the IPM-Δ1 species. researchgate.net
The observation of biphasic acylation kinetics for Imipenem with certain enzymes suggests that the acylation step (governed by k₂) is more complex than a single step. researchgate.net The presence of a fast and a slow phase of acylation implies that the reaction proceeds through different intermediates or that different conformations of the enzyme-substrate complex exist, each with a distinct acylation rate. researchgate.net
| Enzyme | β-Lactamase Class | Microscopic Rate Constant | Value | Source |
| GES-5 | A | k₃ (deacylation) | 0.45 s⁻¹ | researchgate.net |
Q & A
Q. What are the key structural determinants of δ1-Imipenem’s β-lactamase stability compared to other carbapenems?
To investigate this, apply the PICO framework :
- Population (P) : β-lactamase-producing bacterial strains.
- Intervention (I) : δ1-Imipenem.
- Comparison (C) : Other carbapenems (e.g., meropenem, imipenem).
- Outcome (O) : Hydrolysis rates measured via spectrophotometric assays. Design comparative enzymatic stability assays using purified β-lactamases (e.g., TEM-1, KPC-2) and monitor hydrolysis kinetics. Use X-ray crystallography or NMR to correlate structural features (e.g., C-6 side chain, stereochemistry) with stability .
Q. How should researchers standardize in vitro experiments to assess δ1-Imipenem’s minimum inhibitory concentration (MIC) against multidrug-resistant pathogens?
Follow CLSI/EUCAST guidelines for broth microdilution or agar dilution methods. Key considerations:
- Use fresh bacterial inocula adjusted to 0.5 McFarland standard.
- Include quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853).
- Account for cation concentrations in media, which affect carbapenem activity. Predefine breakpoints for resistance/susceptibility and validate results with triplicate experiments .
Advanced Research Questions
Q. How can in vitro and in vivo discrepancies in δ1-Imipenem efficacy be reconciled through pharmacokinetic/pharmacodynamic (PK/PD) modeling?
Develop a multiscale PK/PD model integrating:
- In vitro data : Time-kill curves under simulated human pharmacokinetics.
- In vivo data : Plasma/tissue concentration-time profiles from animal models. Use nonlinear mixed-effects modeling (NONMEM) to identify parameters like %T > MIC or AUC/MIC ratios predictive of efficacy. Address interspecies differences by applying allometric scaling. Validate models with clinical isolate data from infected tissue samples .
Q. What methodological considerations are critical when designing longitudinal studies to assess δ1-Imipenem resistance development in Gram-negative pathogens?
Adopt a mixed-methods approach :
- Quantitative : Serial passage experiments under subinhibitory δ1-Imipenem concentrations, monitoring MIC shifts and genomic mutations via whole-genome sequencing.
- Qualitative : Transcriptomic analysis (RNA-seq) to identify overexpression of efflux pumps or β-lactamase genes. Use case-control sampling to compare resistant vs. susceptible isolates. Ensure ethical compliance by predefining stopping criteria to prevent unintended resistance dissemination .
Q. How should researchers address contradictory data on δ1-Imipenem’s synergy with β-lactamase inhibitors in polymicrobial infections?
Apply Bayesian meta-analysis to reconcile conflicting studies:
- Pool data from checkerboard assays (FIC indices) and time-kill studies.
- Stratify by pathogen combination (e.g., Enterobacteriaceae + Acinetobacter spp.).
- Adjust for covariates like inoculum effect or inhibitor concentration. Use sensitivity analysis to quantify the impact of study heterogeneity. Validate findings in 3D biofilm models mimicking polymicrobial environments .
Methodological Frameworks
-
For hypothesis-driven research : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. Example:
"Is δ1-Imipenem’s activity against Stenotrophomonas maltophilia mediated by non-classical penicillin-binding proteins?"
Assess feasibility via proteomic binding assays and ethical implications of studying off-target effects . -
For exploratory research : Combine multiple case studies (26% prevalence in methodological designs) with literature reviews (16%) to map knowledge gaps in δ1-Imipenem’s immunomodulatory effects .
Data Presentation Standards
- Tables : Include variables like MIC50/MIC90, PK/PD targets, and resistance gene prevalence.
- Figures : Use scatterplots with error bars for time-kill data or heatmaps for genomic mutation frequencies.
- Statistical rigor : Report confidence intervals, p-values adjusted for multiple comparisons, and effect sizes (e.g., Cohen’s d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
